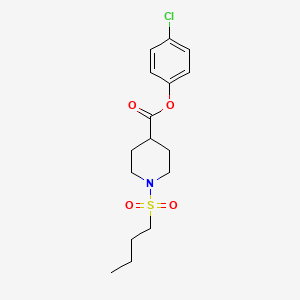![molecular formula C16H22N4O4 B5310467 N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5310467.png)
N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide, also known as MG-132, is a potent and selective inhibitor of proteasome. It has been widely used in scientific research to study the role of proteasome in various cellular processes.
Mecanismo De Acción
N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide binds to the catalytic site of proteasome and inhibits its activity. This leads to the accumulation of ubiquitinated proteins and the activation of the unfolded protein response pathway. The accumulation of misfolded and damaged proteins can lead to cell death by apoptosis.
Biochemical and Physiological Effects:
N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to inhibit the growth of tumors in animal models. N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide has been used to study the role of proteasome in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to reduce the accumulation of toxic proteins in animal models of these diseases. N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide has also been used to study the role of proteasome in viral infections, such as HIV and hepatitis B virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide is a potent and selective inhibitor of proteasome, which makes it a valuable tool for studying the role of proteasome in various cellular processes. However, it has some limitations, such as its cytotoxicity at high concentrations and its potential off-target effects. It is important to use appropriate controls and concentrations when using N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide in lab experiments.
Direcciones Futuras
There are several future directions for the use of N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide in scientific research. One direction is to study the role of proteasome in aging and age-related diseases. Another direction is to develop more selective inhibitors of proteasome with fewer off-target effects. N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide can also be used to study the role of proteasome in the immune system and inflammation. Finally, N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide can be used to study the role of proteasome in the regulation of gene expression and epigenetics.
Conclusion:
In conclusion, N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide is a potent and selective inhibitor of proteasome that has been widely used in scientific research to study the role of proteasome in various cellular processes. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce the accumulation of toxic proteins in animal models of neurodegenerative diseases, and inhibit the replication of viruses. N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide has some limitations, such as its cytotoxicity and potential off-target effects, but it remains a valuable tool for studying the role of proteasome in scientific research.
Métodos De Síntesis
The synthesis of N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide involves several steps, including the reaction of 2-methoxybenzaldehyde with piperazine, followed by acylation with 2-(chloroacetyl)glycine and subsequent deprotection. The final product is obtained through column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide has been widely used in scientific research to study the role of proteasome in various cellular processes, such as cell cycle progression, apoptosis, and protein degradation. It has been shown to inhibit the proteasome activity in a dose-dependent manner and induce the accumulation of ubiquitinated proteins. N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide has also been used to study the role of proteasome in cancer, neurodegenerative diseases, and viral infections.
Propiedades
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-[1-[(2-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-24-13-5-3-2-4-11(13)10-20-7-6-18-16(23)12(20)8-15(22)19-9-14(17)21/h2-5,12H,6-10H2,1H3,(H2,17,21)(H,18,23)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIYNHHGROUKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-methylphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5310396.png)

![3'-(butylthio)-5-fluoro-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B5310411.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5310419.png)
![6-hydroxy-5-nitro-2-[2-(3-pyridinyl)vinyl]-4(3H)-pyrimidinone](/img/structure/B5310420.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-7-(4-methoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5310426.png)
![3-(2-{[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5310429.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-3-fluoroisonicotinamide](/img/structure/B5310437.png)
![6-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5310447.png)

![7-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5310461.png)
![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5310465.png)

![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide](/img/structure/B5310485.png)